molecular formula C8H9NO2 B1295739 3-Pyridinepropionic acid CAS No. 3724-19-4

3-Pyridinepropionic acid

Cat. No. B1295739
M. Wt: 151.16 g/mol
InChI Key: WDGXIUUWINKTGP-UHFFFAOYSA-N
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Patent
US04778796

Procedure details

A mixture of 5.0 g of 3-(3-pyridyl)acrylic acid, 0.4 g of 10% palladium on activated carbon, 150 ml of methanol, and 50 ml of dimethylformamide is hydrogenated at room temperature and atmospheric pressure. After removal of the catalyst by filtration, the filtrate is concentrated to give 5.1 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][C:9]([OH:11])=[O:10])[CH:2]=1.CO>[Pd].CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:2]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=CC(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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